1,4-Benzodioxin-6-butanamine, 2,3-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

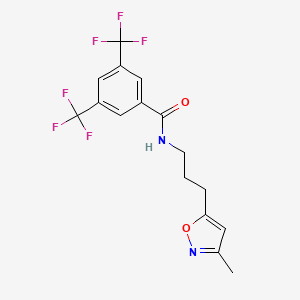

“1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” is a chemical compound with the molecular formula C12H15NO3 . It is also known as “2,3-Dihydro-1,4-benzodioxin-6-butanoic acid” and has an average mass of 222.237 Da .

Synthesis Analysis

While specific synthesis methods for “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” were not found, it is known that new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework have been fabricated . Additionally, custom synthesis solutions are available for this compound.Molecular Structure Analysis

The molecular structure of “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” has been determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The compound has been used in the fabrication of new antibacterial compounds that combine sulfonamide and benzodioxane fragments . These molecules exhibited moderate to weak inhibitory potential against certain enzymes .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 379.7±21.0 °C at 760 mmHg, and a flash point of 147.5±15.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications

Metabolism and Enzymatic Activities

1,4-Benzodioxin-6-butanamine, 2,3-dihydro-, as part of its analogues like 3,4-methylenedioxy-amphetamine (MDA) and benzodioxolyl-butanamine (BDB), has been studied for its metabolism involving human hepatic cytochrome P450 isozymes. These compounds are metabolized primarily via demethylenation to corresponding catecholamines. CYP2D6 and CYP3A4 enzymes play significant roles in the demethylenation process, showing high contributions at substrate concentrations corresponding to recreational use. A preference for the transformation of the S-enantiomer was observed in the CYP2D6- and CYP3A4-catalyzed reactions (Meyer, Peters, & Maurer, 2009).

Anti-viral Activities

Research on derivatives related to 1,4-Benzodioxin-6-butanamine, 2,3-dihydro-, has led to the development of compounds exhibiting significant antiviral activity against H5N1 avian influenza virus. These compounds, derived from 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one, demonstrated promising inhibitory effects on the virus, highlighting the therapeutic potential of benzodioxin-based compounds in antiviral drug development (Flefel et al., 2014).

Synthesis and Catalytic Applications

The synthesis of 2,3-dihydro-1,4-benzodioxins via a Cu2O-catalyzed tandem ring-opening/coupling cyclization process represents a novel method, showcasing the chemical versatility and potential utility of the benzodioxin framework in organic synthesis. This method allows for the preparation of benzodioxins with moderate to good yields, accommodating both aryl and aliphatic epoxides (Bao, Liu, Lv, & Qian, 2008).

Drug Design and Medicinal Chemistry

1,4-Benzodioxane is a core structure in drug design, utilized in the development of molecules with diverse bioactivities. It has been employed in designing agonists and antagonists for various receptor subtypes, including neuronal nicotinic, α1 adrenergic, and serotoninergic receptors, as well as antitumor and antibacterial agents. This highlights the scaffold's enduring relevance and adaptability in medicinal chemistry, enabling the creation of lead compounds with a wide range of biological targets (Bolchi, Bavo, Appiani, Roda, & Pallavicini, 2020).

Mechanism of Action

Future Directions

The future directions for “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” could include further exploration of its antibacterial potential, given its use in the fabrication of new antibacterial compounds . Additionally, its potential in the treatment of high blood pressure could be further investigated .

properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-6-2-1-3-10-4-5-11-12(9-10)15-8-7-14-11/h4-5,9H,1-3,6-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLNSPAJDVJROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine](/img/structure/B2670136.png)

![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2670144.png)

![Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2670145.png)

![3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2670146.png)

![ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate](/img/structure/B2670151.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B2670152.png)